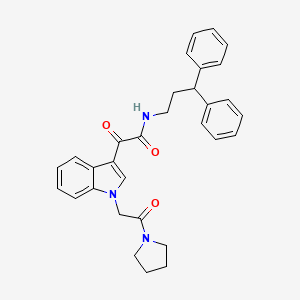
N-(3,3-diphenylpropyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 3,3-diphenylpropyl chain linked to a 2-oxoacetamide core. The acetamide moiety is further substituted with a 1H-indol-3-yl group modified by a 2-oxo-2-(pyrrolidin-1-yl)ethyl side chain.
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O3/c35-29(33-19-9-10-20-33)22-34-21-27(26-15-7-8-16-28(26)34)30(36)31(37)32-18-17-25(23-11-3-1-4-12-23)24-13-5-2-6-14-24/h1-8,11-16,21,25H,9-10,17-20,22H2,(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTHAEOVXZVPJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-diphenylpropyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide, also known by its CAS number 872849-23-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C31H31N3O3 |
| Molecular Weight | 493.607 g/mol |
| IUPAC Name | N-(3,3-diphenylpropyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
This structure includes a diphenylpropyl group and an indole moiety, which are often associated with various biological activities.
1. Enzyme Inhibition
Recent studies have indicated that compounds similar to this compound exhibit inhibitory effects on key enzymes involved in neurodegenerative diseases:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial for treating Alzheimer's disease. The compound's structural analogs have shown moderate inhibition of human AChE (IC50 values ranging from 342 nM to 1680 nM) .
2. Neuroprotective Effects
The compound has been evaluated for its neuroprotective properties. It demonstrates the ability to:
- Reduce oxidative stress by upregulating the Nrf2 pathway, which enhances the expression of antioxidant proteins such as Heme Oxygenase-1 and NAD(P)H Quinone Dehydrogenase 1 .
3. Antioxidant Activity
In vitro studies have shown that related compounds can scavenge free radicals effectively, contributing to their neuroprotective effects against oxidative damage . This property is particularly relevant for compounds targeting neurodegenerative conditions.
Case Study 1: Alzheimer's Disease Models
In a study involving transgenic mice models of Alzheimer's disease, derivatives of the compound were administered and showed significant reductions in amyloid-beta plaque formation. The results indicated a potential mechanism involving dual inhibition of AChE and modulation of amyloid precursor protein processing .
Case Study 2: Neuroinflammation
Another study focused on the compound's ability to mitigate neuroinflammation. The results indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in cultured microglial cells, suggesting a possible therapeutic role in conditions characterized by neuroinflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 2-Oxoindole/Acetamide Motifs
The compound shares structural homology with 2-oxoindoline derivatives and acetamide-linked indoles. Key comparisons include:
Key Observations :
- Pyrrolidine vs. Pyrrole : The pyrrolidine ring in the target (vs. pyrrole in JOXVUP) may enhance conformational flexibility and hydrogen-bonding capacity, influencing receptor affinity .
- Aromaticity : The trimethoxyphenyl group in JOXVUP introduces electron-rich aromaticity, whereas the target’s diphenylpropyl group provides hydrophobic interactions .
Pharmacological and Physicochemical Comparisons
- Bioactivity Trends : In , phenethyl and naphthyl substituents (e.g., Compound 18) showed higher activity than phenyl analogs, implying that the target’s diphenylpropyl group could further enhance potency .
Patent-Based Comparators
describes a patented compound with a pyridyl group and 2-oxoacetamide fragment. While structurally distinct, its inclusion of a 2-oxoacetamide core and aromatic systems highlights industry interest in similar scaffolds for therapeutic applications (e.g., kinase or protease inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


